molecular formula C13H14N4O3 B2673086 Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448061-28-6

Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2673086
CAS No.: 1448061-28-6
M. Wt: 274.28
InChI Key: UGSVKJIHKRJPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the family of isoxazole derivatives Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Properties

IUPAC Name

1,2-oxazol-5-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(11-1-4-16-20-11)17-7-2-10(3-8-17)19-12-9-14-5-6-15-12/h1,4-6,9-10H,2-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSVKJIHKRJPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone features a five-membered isoxazole ring and a piperidine moiety, which contribute to its biological activity. The synthesis of this compound can be approached through several methods, including multicomponent reactions that emphasize environmentally friendly practices. Recent studies have demonstrated the efficient synthesis of isoxazolones using green catalysts, showcasing the importance of sustainable chemistry in drug development .

Pharmacological Properties

The pharmacological profile of isoxazole derivatives, including this compound, reveals a wide range of biological activities:

  • Antimicrobial Activity : Isoxazole compounds have shown efficacy against various microbial strains, making them valuable in the development of new antibiotics.
  • Anticancer Properties : Research indicates that isoxazole derivatives can inhibit tumor cell proliferation. For instance, compounds structurally similar to this compound have been studied for their ability to act as tubulin inhibitors, which are crucial in cancer therapy .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits for autoimmune diseases .

Case Studies and Research Findings

Several studies have documented the applications of isoxazole compounds:

  • Drug Development : A study highlighted the use of isoxazole derivatives as inhibitors for IL-17 and IFN-gamma, targeting autoimmune diseases and chronic inflammation . This work underscores the potential of these compounds in treating complex diseases.
  • Molecular Docking Studies : Computational studies have been conducted to understand the interaction between isoxazole derivatives and biological targets. These studies often employ molecular docking techniques to predict binding affinities and optimize lead compounds for further development .
  • Antiproliferative Activity : Research on related piperidine derivatives has shown significant antiproliferative activity against cancer cell lines. The structure–activity relationship (SAR) analysis has been pivotal in optimizing these compounds for enhanced efficacy .

Summary Table of Applications

Application AreaDescription
AntimicrobialEffective against various microbial strains
AnticancerInhibits tumor cell proliferation; acts as tubulin inhibitors
Anti-inflammatoryModulates inflammatory pathways; potential treatment for autoimmune diseases
Drug DevelopmentTargeting IL-17 and IFN-gamma for chronic inflammation
Computational StudiesMolecular docking to optimize binding interactions

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone stands out due to its unique combination of the isoxazole and pyrazine rings, which confer distinct biological activities and potential therapeutic applications. Its structural features make it a versatile compound for various scientific research applications.

Biological Activity

Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific sources.

Synthesis

The synthesis of this compound typically involves cyclization reactions that can yield various regioisomeric isoxazoles. The general synthetic route includes:

  • Starting Materials : Propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers.
  • Catalysis : Platinum-carbene intermediates facilitate the formation of the isoxazole ring.
  • Purification : Techniques such as chromatography are employed to isolate the desired product with high purity.

Pharmacological Properties

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
  • Anticancer Activity : The compound's unique structure may confer anticancer properties, as evidenced by its interaction with specific molecular targets involved in cancer progression. Preliminary studies show promise in inhibiting tumor growth in vitro .

Case Studies

  • Antiviral Activity : In one study, derivatives containing isoxazole rings demonstrated inhibition of viral replication, specifically against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). The mechanism involved interference with viral polymerase activity, leading to reduced viral load in cell cultures .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of related compounds. Isoxazole derivatives were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory pathways. This inhibition was quantified using IC50 values ranging between 2.1 to 10.9 μM for COX-2 .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The isoxazole ring often participates in hydrogen bonding and π-stacking interactions with active sites of enzymes, which can lead to inhibition of enzymatic activity essential for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound may also act as a modulator for certain receptors involved in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityMechanism
Pyrazolo[3,4-d]pyrimidineCDK2 inhibition, anticancerEnzyme inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAnticancerReceptor modulation
Isoxazol derivativesAntimicrobial, anti-inflammatoryEnzyme inhibition

The distinctive combination of the isoxazole and pyrazine rings in this compound contributes to its varied biological activities compared to other compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between the isoxazole-5-carboxylic acid and the 4-(pyrazin-2-yloxy)piperidine intermediate. A typical approach involves using 1-hydroxy-7-aza-benzotriazole (HOAt) and PS-DCC as coupling agents in dichloromethane with N-ethyl-N,N-diisopropylamine as a base (similar to Example 43 in ). Optimization should focus on stoichiometry (equimolar ratios), reaction time (monitored by TLC/HPLC), and purification via column chromatography. Yield improvements may require inert atmospheres or microwave-assisted synthesis.

Q. How can the structural configuration of the piperidine ring be confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving ring puckering and stereochemistry . For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons on the piperidine and pyrazine rings. Ring puckering coordinates, as defined by Cremer and Pople ( ), should be calculated from crystallographic data to quantify deviations from planarity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals, particularly for the piperidine and isoxazole moieties .
  • HRMS : Confirm molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O-C, ~1100–1250 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like mGlu5 receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (using GROMACS) can model binding to mGlu5 receptors. Key steps:

Prepare the receptor structure (PDB: 6N4W) and ligand (optimize geometry with DFT at B3LYP/6-31G* level).

Validate docking poses against known mGlu5 PAMs (e.g., ADX47273 in ).

Run MD simulations (≥100 ns) to assess stability of hydrogen bonds (e.g., between pyrazine oxygen and Ser668) and hydrophobic interactions .

Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy data?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier permeability). Address this by:

  • In vitro : Measure metabolic stability (hepatic microsomes) and plasma protein binding.
  • In vivo : Use LC-MS/MS to quantify brain/plasma ratios in rodent models.
  • Structure-Activity Relationship (SAR) : Modify substituents on the pyrazine or isoxazole rings to enhance bioavailability (e.g., fluorination for increased lipophilicity, as in ).

Q. How can the antioxidant or antimicrobial potential of this compound be systematically evaluated?

  • Methodological Answer :

  • Antioxidant Activity : Use ABTS/DPPH radical scavenging assays ( ). Normalize results to ascorbic acid and report IC50 values.
  • Antimicrobial Activity : Follow CLSI guidelines for MIC/MBC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and assess biofilm inhibition (crystal violet assay) .

Q. What crystallographic challenges arise during polymorph screening, and how are they mitigated?

  • Methodological Answer : Polymorph formation can complicate structure determination. Strategies include:

  • Solvent Screening : Use diverse solvents (e.g., ethanol, acetonitrile, THF) for recrystallization.
  • Temperature Gradients : Vary cooling rates during crystal growth.
  • Synchrotron Radiation : Resolve low-resolution data using high-flux X-ray sources (e.g., Diamond Light Source). Refinement in SHELXL must account for disorder in the pyrazine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.